XtalFluor-E

Catalog No.
S903831
CAS No.
63517-29-3
M.F
C4H10BF6NS
M. Wt
229 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XtalFluor-E

CAS Number

63517-29-3

Product Name

XtalFluor-E

IUPAC Name

diethylamino(difluoro)sulfanium;tetrafluoroborate

Molecular Formula

C4H10BF6NS

Molecular Weight

229 g/mol

InChI

InChI=1S/C4H10F2NS.BF4/c1-3-7(4-2)8(5)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1

InChI Key

YLNKFQWRRIXZPJ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CCN(CC)[S+](F)F

Synonyms

diethylaminodifluorosulfinium tetrafluoroborate, XtalFluor-E

Canonical SMILES

[B-](F)(F)(F)F.CCN(CC)[S+](F)F

Deoxyfluorination of Carbonyl Compounds and Alcohols

XtalFluor-E excels at replacing a hydroxyl group (OH) with a fluorine atom (F) in carbonyl compounds (like aldehydes and ketones) and alcohols. This process, called deoxofluorination, is crucial for synthesizing various fluorinated molecules with specific properties. For instance, fluorinated organic compounds often have enhanced biological activity compared to their non-fluorinated counterparts, making them interesting candidates for drug development [].

However, XtalFluor-E typically requires an additional fluoride source, such as tetrabutylammonium fluoride (TBAF), to achieve efficient deoxofluorination [].

Other Chemical Transformations

While deoxofluorination is its most common application, XtalFluor-E demonstrates surprising versatility in organic synthesis. Researchers have employed it for various transformations, including:

  • Dehydration: Removing water molecules from a molecule to form a new bond.
  • Cyclodehydration: Formation of cyclic structures through dehydration.
  • Ring Expansion: Expanding the size of a ring structure in a molecule.
  • Formylation: Introducing a formyl group (CHO) into a molecule.
  • Proto-demetalation: Removal of a metal atom along with a proton (H+) from a molecule.

XtalFluor-E is a specialized reagent known for its role in organic synthesis, particularly as a fluorination agent. It is categorized as an aminodifluorosulfinium salt, specifically represented as [Et2NSF2]BF4. This compound is recognized for its enhanced thermal stability and safety compared to traditional fluorination reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor. XtalFluor-E decomposes at higher temperatures (around 119°C) and exhibits lower exothermic heat during decomposition, making it a safer alternative for chemists .

XtalFluor-E is primarily utilized in deoxofluorination reactions, where it facilitates the conversion of alcohols to their corresponding fluorinated derivatives. The mechanism involves the formation of an activated alkoxy-N,N-diethylaminodifluorosulfane intermediate, which subsequently leads to the desired fluorinated product . Notably, XtalFluor-E requires an external source of fluoride to induce the deoxofluorination process, differentiating it from other reagents that do not have this requirement .

Key Reactions Include:

  • Friedel-Crafts Benzylation: Activation of benzyl alcohols to form diarylmethanes and triarylmethanes .
  • Formation of Amides: Activation of carboxylic acids for amide synthesis .
  • Cyclodehydration and Dehydration: Serving as a reagent in various cyclodehydration reactions .

The synthesis of XtalFluor-E typically involves the reaction of diethylamine with sulfur tetrafluoride followed by treatment with tetrafluoroboric acid. This process yields a stable salt that can be used directly in various organic transformations.

General Procedure:

  • Combine diethylamine with sulfur tetrafluoride under controlled conditions.
  • Treat the resulting mixture with tetrafluoroboric acid.
  • Isolate and purify XtalFluor-E for use in subsequent reactions.

This method highlights the importance of maintaining an inert atmosphere during synthesis to prevent degradation or unwanted side reactions .

XtalFluor-E finds extensive application in organic synthesis due to its unique reactivity profile:

  • Fluorination of Alcohols: Converting hydroxyl groups into fluorides.
  • Synthesis of Fluorinated Compounds: Used in creating pharmaceuticals and agrochemicals with enhanced properties.
  • Activation of Functional Groups: Facilitating various transformations such as esterification and amide formation .

Interaction studies involving XtalFluor-E typically focus on its reactivity with different nucleophiles and electrophiles. The compound has been shown to effectively activate hydroxyl and carbonyl groups, making them more reactive towards nucleophilic attack. For example, reactions with alcohols or thiols demonstrate its ability to generate reactive intermediates that can lead to diverse product formations .

Similar Compounds

XtalFluor-E is part of a broader class of fluorination reagents. Here are some similar compounds along with a comparison highlighting their unique features:

Compound NameTypeStabilityUnique Features
DASTAminodifluorosulfideLower stabilityGenerates hydrogen fluoride during reactions
Deoxo-FluorAminodifluorosulfideLower stabilityLess selective in fluorination
XtalFluor-MAminodifluorosulfinium saltHigher stabilitySuperior thermal stability compared to XtalFluor-E
SelectfluorFluorinating agentModerate stabilityVersatile but less thermally stable

XtalFluor-E's thermal stability and specific reactivity make it particularly advantageous for applications requiring safe handling and precise control over reaction conditions .

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Dates

Modify: 2023-08-16

Explore Compound Types